Cas no 6753-98-6 (α-Humulene)
α-Humulene Chemical and Physical Properties
Names and Identifiers
-
- 1,4,8-Cycloundecatriene,2,6,6,9-tetramethyl-, (1E,4E,8E)-
- A-HUMULENE
- alpha-Humulene
- HUMULENE, alpha-(P)
- α-CARYOPHYLLENE
- α-Humulene
- &alpha
- (1E,4E,8E)-alpha-humulene
- alpha-Caryophyllene
- (1E,4E,8E)-2,6,6,9-Tetramethyl-1,4,8-cycloundecatriene
- a -Caryophyllene
- Humulene
- (+/-)-alpha-Humulene
- α-Humulene
- (E,E,E)-2,6,6,9-tetramethyl-1,4,8-cycloundecatriene
- ?-Caryophyllene
- (1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
- 6753-98-6
- Spectrum2_001995
- KBio2_000593
- KBio2_005729
- KBio1_001509
- FT-0622161
- Spectrum_000133
- DTXSID50863940
- SpecPlus_000469
- Spectrum4_001969
- DivK1c_006565
- SPBio_002209
- KBioSS_000593
- 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-
- HUMULENE (alpha)
- KBio3_002089
- Spectrum3_001125
- ?-Humulene
- 2,6,6,9-tetramethylcycloundeca-1,4,8-triene
- KBioGR_002442
- KBio2_003161
- Humulene; alpha-Caryophyllene
- ?-Humulene 1000 microg/mL in Isopropanol
- NCGC00178590-01
- AKOS025295621
- A902623
- (1Z,4Z,8Z)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
- 2,6,6,9-tetramethyl-cycloundeca-1,4,8-triene
- (1Z,4Z,8Z)-2,6,6,9-tetramethyl-cycloundeca-1,4,8-triene
- Humulene-alpha
-
- MDL: MFCD00042689
- Inchi: 1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3
- InChI Key: FAMPSKZZVDUYOS-UHFFFAOYSA-N
- SMILES: C1(C)(C)C=CCC(C)=CCCC(C)=CC1
Computed Properties
- Exact Mass: 204.18800
- Monoisotopic Mass: 204.188
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 3
- Topological Polar Surface Area: 0A^2
- XLogP3: 4.5
Experimental Properties
- Color/Form: Oil
- Density: 0.889 g/mL at 20 °C(lit.)
- Melting Point: 113 ºC
- Boiling Point: 166-168 °C(lit.)
- Flash Point: Degrees Fahrenheit:194°F
Degrees Celsius:90°C - Refractive Index: n20/D 1.503(lit.)
- Solubility: Insuluble (2.2E-6 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 5.03540
- Merck: 4753
- Color/Form: 2000 μg/mL in methanol
- Sensitiveness: Sensitive to air
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
α-Humulene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:10-23
- RTECS:GZ4817500
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
α-Humulene Customs Data
- HS CODE:2902199090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
α-Humulene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 53675-1ML |
α-Humulene |
6753-98-6 | ≥96.0% (GC) | 1ML |
1147.48 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 53675-5ML |
α-Humulene |
6753-98-6 | ≥96.0% (GC) | 5ML |
3927.83 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C868842-200μl |
alpha-Caryophyllene |
6753-98-6 | 93% | 200μl |
498.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CRM40921 |
α-Humulene |
6753-98-6 | certified reference material, 2000μg/mL in methanol, ampule of 1mL | 1ML |
¥1515.54 | 2022-02-22 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CN987-0.5ml |
α-Humulene |
6753-98-6 | 93.0%(GC) | 0.5ml |
¥1033.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83351-100MG |
α-Humulene |
6753-98-6 | 100mg |
¥3115.64 | 2025-01-16 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0957-1ML |
α-Caryophyllene |
6753-98-6 | >93.0%(GC) | 1ml |
¥1355.00 | 2024-04-15 | |
| TRC | H674570-100mg |
Humulene |
6753-98-6 | 100mg |
$ 133.00 | 2023-09-07 | ||
| TRC | H674570-250mg |
Humulene |
6753-98-6 | 250mg |
$ 215.00 | 2023-09-07 | ||
| TRC | H674570-1g |
Humulene |
6753-98-6 | 1g |
$ 413.00 | 2023-09-07 |
α-Humulene Suppliers
α-Humulene Related Literature
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Analytical Methods Committee Analyst 1984 109 1343
-
Jeffrey D. Rudolf,Chin-Yuan Chang Nat. Prod. Rep. 2020 37 425
-
3. Biosynthesis of illudosin, a fomannosane-type sesquiterpene, by the Basidiomycete Omphalotus nidiformisMaree L. Burgess,Kevin D. Barrow J. Chem. Soc. Perkin Trans. 1 1999 2461
-
Ronald Bentley Nat. Prod. Rep. 2008 25 118
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Analytical Methods Committee Analyst 1988 113 1125
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Miscellaneous
- Sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
Additional information on α-Humulene
α-Humulene (CAS No. 6753-98-6): A Comprehensive Overview
α-Humulene, also known as CAS 6753-98-6, is a naturally occurring terpene that has garnered significant attention in recent years due to its diverse biological activities and potential applications in various fields. This compound, a member of the sesquiterpene family, is found in a variety of plants, including hops, cannabis, and certain aromatic herbs. Its unique chemical structure and bioactive properties have made it a subject of extensive research, particularly in the realms of pharmacology, food science, and cosmetics.
The molecular structure of α-Humulene is characterized by a bicyclic framework with a conjugated diene system, which contributes to its stability and reactivity. This structure not only imparts α-Humulene with its characteristic aroma but also plays a crucial role in its pharmacological effects. Recent studies have highlighted its potential as an anti-inflammatory agent, with research indicating that α-Humulene can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for treating inflammatory diseases such as arthritis and dermatitis.
In addition to its anti-inflammatory properties, α-Humulene has also been investigated for its antioxidant activity. Antioxidants are essential for neutralizing free radicals, which are harmful molecules that can damage cells and contribute to aging and various diseases. Studies have shown that α-Humulene exhibits potent antioxidant activity, potentially offering protection against oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders.
The cosmetic industry has also taken notice of α-Humulene, particularly due to its potential benefits for skin health. Research suggests that α-Humulene may promote collagen synthesis and improve skin elasticity, making it a valuable ingredient in anti-aging products. Furthermore, its ability to modulate sebum production has led to its exploration as a treatment for acne and other skin disorders.
From a food science perspective, α-Humulene is recognized for its role in imparting the characteristic aroma of hops used in brewing. Beyond its sensory properties, recent studies have explored its potential as a natural food preservative due to its antimicrobial activity against common foodborne pathogens such as *Escherichia coli* and *Salmonella*. This dual functionality makes α-Humulene an attractive option for both enhancing flavor profiles and ensuring food safety.
Recent advancements in analytical techniques have enabled researchers to better understand the biosynthesis and metabolic pathways of α-Humulene. This knowledge is paving the way for more efficient production methods, including microbial fermentation and genetic engineering, which could significantly enhance the scalability of this compound for commercial applications.
In conclusion, α-Humulene (CAS No. 6753-98-6) is a multifaceted compound with immense potential across various industries. Its anti-inflammatory, antioxidant, cosmetic, and antimicrobial properties make it a valuable natural product with applications ranging from pharmaceuticals to food additives. As research continues to uncover new insights into its mechanisms of action and therapeutic potentials, α-Humulene is poised to play an increasingly important role in modern science and industry.
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